1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone is a complex organic compound that features a trifluoroethanone group attached to a piperidine and cyclopentene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone typically involves multiple steps, starting with the preparation of the piperidine and cyclopentene intermediates. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylidene Group: This step involves the condensation of benzaldehyde with the piperidine intermediate.
Attachment of the Trifluoroethanone Group: This is typically done through a nucleophilic substitution reaction, where the trifluoroethanone moiety is introduced using reagents such as trifluoroacetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or hydride donors like sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone shares structural similarities with other piperidine and cyclopentene derivatives, such as:
- 1-benzylpiperidine
- 2-cyclopenten-1-one derivatives
- Trifluoroacetophenone derivatives
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoroethanone group with a piperidine and cyclopentene ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO/c20-19(21,22)18(24)16-10-9-15(13-14-7-3-1-4-8-14)17(16)23-11-5-2-6-12-23/h1,3-4,7-8,13H,2,5-6,9-12H2/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHLOGBTPUWXCI-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(CCC2=CC3=CC=CC=C3)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C\2=C(CC/C2=C\C3=CC=CC=C3)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.